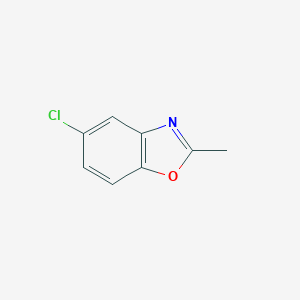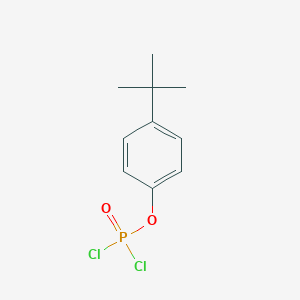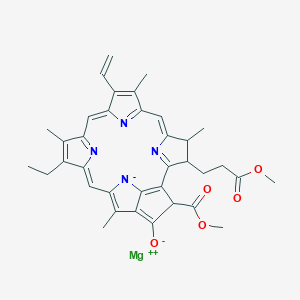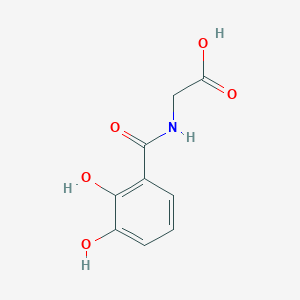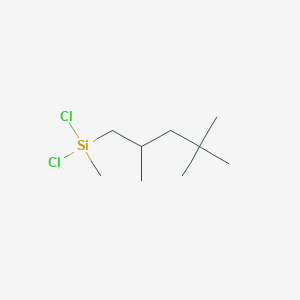
Dichloromethyl(2,4,4-trimethylpentyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloromethyl(2,4,4-trimethylpentyl)silane, also known as DMTMPS, is an organosilicon compound that has gained significant attention in scientific research due to its unique chemical properties. DMTMPS is a colorless liquid that is soluble in most organic solvents, and it is primarily used as a reagent in organic synthesis.
作用机制
Dichloromethyl(2,4,4-trimethylpentyl)silane is a reactive compound that can undergo various chemical reactions, such as nucleophilic substitution, elimination, and addition reactions. Its mechanism of action depends on the specific reaction it is involved in. For example, in the preparation of organosilicon compounds, Dichloromethyl(2,4,4-trimethylpentyl)silane acts as a nucleophile and attacks the electrophilic carbon atom of the substrate, resulting in the formation of a new carbon-silicon bond.
生化和生理效应
There is limited information available on the biochemical and physiological effects of Dichloromethyl(2,4,4-trimethylpentyl)silane. However, it is known that exposure to Dichloromethyl(2,4,4-trimethylpentyl)silane can cause irritation to the skin, eyes, and respiratory tract. It is also classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA) due to its potential to cause acute toxicity and chronic health effects.
实验室实验的优点和局限性
One of the main advantages of using Dichloromethyl(2,4,4-trimethylpentyl)silane in lab experiments is its high reactivity and selectivity, which allows for the synthesis of complex organic compounds. It is also relatively easy to handle and store. However, one limitation is its potential toxicity and hazardous nature, which requires proper safety precautions to be taken during its handling and disposal.
未来方向
There are several potential future directions for the use of Dichloromethyl(2,4,4-trimethylpentyl)silane in scientific research. One area of interest is the development of new synthetic methods for the preparation of organosilicon compounds using Dichloromethyl(2,4,4-trimethylpentyl)silane as a reagent. Another direction is the investigation of its potential applications in the field of nanotechnology, such as the synthesis of new materials with unique properties. Additionally, further studies are needed to evaluate the potential health and environmental impacts of Dichloromethyl(2,4,4-trimethylpentyl)silane and to develop safer handling and disposal methods.
合成方法
The synthesis of Dichloromethyl(2,4,4-trimethylpentyl)silane involves the reaction of 2,4,4-trimethylpentene with chloromethylsilane in the presence of a catalyst, such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, which results in the formation of Dichloromethyl(2,4,4-trimethylpentyl)silane and hydrochloric acid as a by-product. The purity of Dichloromethyl(2,4,4-trimethylpentyl)silane can be improved by distillation or recrystallization.
科学研究应用
Dichloromethyl(2,4,4-trimethylpentyl)silane has been widely used as a reagent in organic synthesis, particularly in the preparation of organosilicon compounds. It has also been used as a crosslinking agent for silicone rubber and as a coating material for glass and metal surfaces. In addition, Dichloromethyl(2,4,4-trimethylpentyl)silane has been investigated for its potential applications in the field of nanotechnology, such as the synthesis of silica nanoparticles and the preparation of mesoporous materials.
属性
CAS 编号 |
17869-31-7 |
|---|---|
产品名称 |
Dichloromethyl(2,4,4-trimethylpentyl)silane |
分子式 |
C9H20Cl2Si |
分子量 |
227.24 g/mol |
IUPAC 名称 |
dichloro-methyl-(2,4,4-trimethylpentyl)silane |
InChI |
InChI=1S/C9H20Cl2Si/c1-8(6-9(2,3)4)7-12(5,10)11/h8H,6-7H2,1-5H3 |
InChI 键 |
ZBQAZUXZJUGVOY-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)C)C[Si](C)(Cl)Cl |
规范 SMILES |
CC(CC(C)(C)C)C[Si](C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



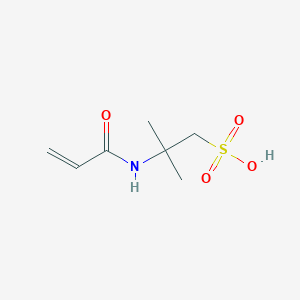
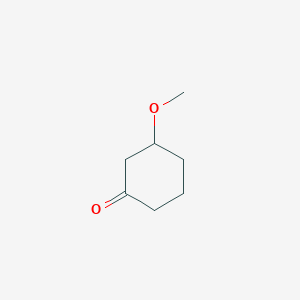
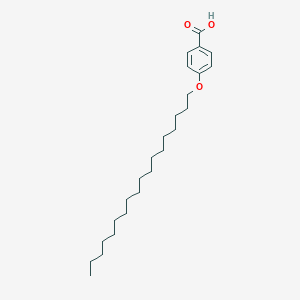
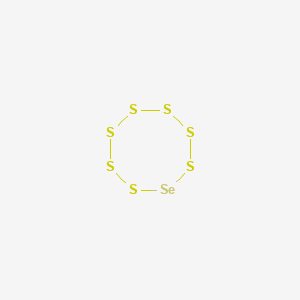
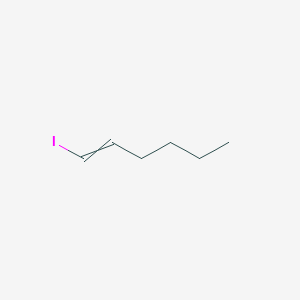
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
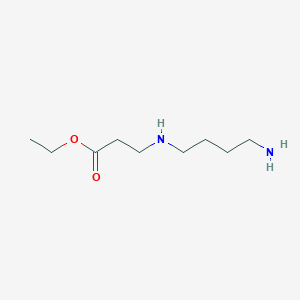
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)
